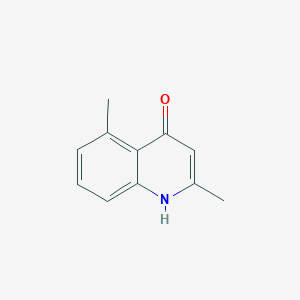

2,5-Dimethylquinolin-4(1h)-one

描述

2,5-Dimethylquinolin-4(1h)-one is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2,5-dimethylquinolin-4(1H)-one, and how do reaction conditions influence yield and purity?

The synthesis of this compound derivatives typically involves cyclization reactions. For example, phosphorous oxychloride (POCl₃) is used to chlorinate the 4-position of the quinoline nucleus, followed by purification via silica gel column chromatography with petroleum ether as an eluent . Reaction parameters such as temperature (e.g., reflux in diphenyl ether) and stoichiometry of reagents (e.g., ethyl acetoacetate and m-toluidine) critically affect yield. Recrystallization from methanol or ethanol enhances purity, with yields reported at ~60–75% under optimized conditions .

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

Structural confirmation relies on a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and ring conformation.

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹ for the 4-one moiety).

- X-ray Crystallography : Resolves molecular packing and coplanarity (e.g., r.m.s. deviation of 0.009 Å for non-hydrogen atoms in related chloro-quinoline derivatives) .

- Melting Point Analysis : Used for purity assessment (e.g., 94.6–95.2 °C for analogous tosyl derivatives) .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

Initial screens focus on antibacterial activity against Gram-positive pathogens (e.g., Streptococcus pneumoniae) using disk diffusion or broth microdilution assays . Structure-activity relationship (SAR) studies suggest that methylation at the 5-position enhances activity, likely due to improved lipophilicity and membrane penetration .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data for this compound derivatives?

Discrepancies may arise from variations in bacterial strains, assay protocols, or compound purity. For instance, Miyamoto et al. (1995) reported enhanced activity with a 5-methyl group, while later studies observed reduced potency in specific analogs . To resolve such conflicts:

- Standardize assay conditions (e.g., Mueller-Hinton agar for antibacterial tests).

- Validate compound purity via HPLC or elemental analysis (CHN).

- Perform dose-response curves to compare IC₅₀ values across studies.

Q. How does crystallographic data inform the design of this compound analogs for target-specific applications?

X-ray structures reveal intermolecular interactions (e.g., π-π stacking with centroid separations of 3.649–3.778 Å) that influence solubility and binding to biological targets like SIRT1 or bacterial enzymes . Modifications at the 2- or 5-position can disrupt stacking, altering bioavailability. For example, chloro-substitution at the 4-position improves steric fit in hydrophobic enzyme pockets .

Q. What methodological approaches optimize regioselectivity in the synthesis of this compound derivatives?

Regioselective halogenation or functionalization requires:

- Directed metalation : Use of directing groups (e.g., tosyl) to control substitution patterns .

- Microwave-assisted synthesis : Reduces side reactions by accelerating cyclization steps.

- Computational modeling : Density Functional Theory (DFT) predicts reactive sites based on electron density maps.

Q. How can researchers design toxicity studies for this compound derivatives in preclinical models?

- In vitro cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to determine LC₅₀ values.

- In vivo models : Administer compounds to rodents at escalating doses (OECD Guideline 423) to assess acute toxicity.

- Metabolic stability : Evaluate hepatic clearance using microsomal assays (e.g., human liver microsomes).

Q. Data-Driven Research Design

Q. What experimental designs reconcile mixed-method findings in SAR studies of this compound analogs?

Integrate quantitative data (e.g., IC₅₀ values) with qualitative crystallographic or NMR insights using triangulation. For example, combine docking simulations (quantitative) with hydrogen-bonding analysis (qualitative) to explain activity trends .

Q. How can computational tools predict the reactivity of this compound in novel reactions?

Molecular Dynamics (MD) simulations and Frontier Molecular Orbital (FMO) theory model electron transfer during cyclization or halogenation. For instance, FMO analysis of POCl₃-mediated chlorination identifies nucleophilic sites prone to attack .

属性

IUPAC Name |

2,5-dimethyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-4-3-5-9-11(7)10(13)6-8(2)12-9/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOBBWSUYIYTLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=CC2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80283435 | |

| Record name | 2,5-dimethylquinolin-4(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15644-83-4, 52481-90-0 | |

| Record name | 2,5-Dimethyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15644-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinolinol,5-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-dimethylquinolin-4(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。